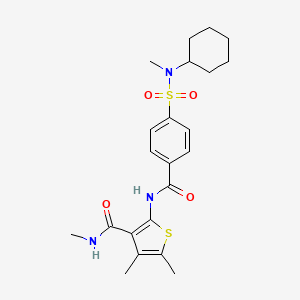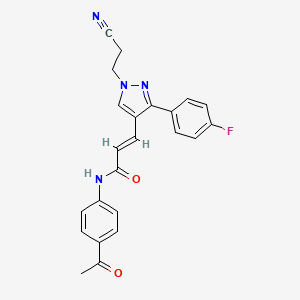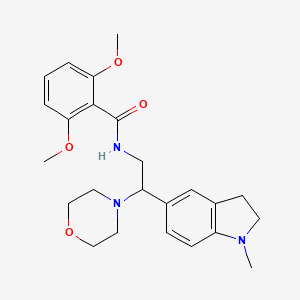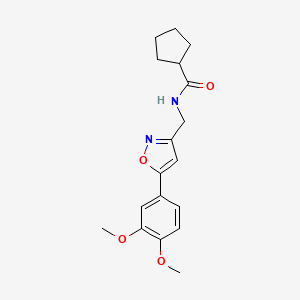![molecular formula C18H17ClN2O2 B2581563 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione CAS No. 494853-47-3](/img/structure/B2581563.png)
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione (hereafter referred to as 3-CPEPPD) is an organic compound with a wide range of applications in the scientific research field. It is a synthetic molecule that has been used for a variety of purposes, including the synthesis of other molecules and the study of biochemical and physiological effects. The synthesis of 3-CPEPPD is relatively simple and efficient, and its mechanism of action is well understood. It has been used in numerous laboratory experiments to study the biochemical and physiological effects of various compounds. Additionally, 3-CPEPPD has been used to investigate the potential therapeutic benefits of certain compounds in preclinical studies.
Aplicaciones Científicas De Investigación
Novel Research Strategies and Synthetic Routes
Hydantoins, including derivatives such as 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione, are regarded as significant scaffolds in medicinal chemistry due to their biological and pharmacological activities. They are instrumental in the synthesis of non-natural amino acids and their conjugates, with potential medical applications. The Bucherer-Bergs reaction is a notable method for the synthesis of hydantoins, offering a simple and efficient route for producing important natural products and new organic compounds with therapeutic potential (Shaikh et al., 2023).
Structural and Spectroscopic Characterization
The reactivity and formation of novel substituted thiazolidinones from reactions involving chloral and substituted anilines demonstrate the versatility of compounds structurally related to 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione. This synthetic route highlights the compound's utility in exploring new chemical spaces and understanding the conformation and structural properties of the resulting products through spectroscopic methods and ab initio calculations (Issac & Tierney, 1996).
Environmental and Toxicological Studies
While the focus is on excluding drug-related information, it's pertinent to mention the broader context of chlorophenyl derivatives, akin to the 2-chlorophenyl component in the compound of interest, in environmental science. These compounds have been assessed for their impact on the aquatic environment, demonstrating moderate toxicity to mammalian and aquatic life. Understanding the environmental fate and effects of such compounds is crucial for developing safer chemical practices and mitigating potential environmental hazards (Krijgsheld & Gen, 1986).
Propiedades
IUPAC Name |
3-[2-(2-chlorophenyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-9-5-4-6-13(15)10-11-20-16-12-17(22)21(18(16)23)14-7-2-1-3-8-14/h1-9,16,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDWKGJQJGZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2581481.png)




![4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2581488.png)

![5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile](/img/structure/B2581490.png)
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2581494.png)

![dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B2581499.png)
![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2581500.png)

